MPAC - 931407-27-1

MPAC

Catalog Number: EVT-1463677
CAS Number: 931407-27-1
Molecular Formula: C22H28O8
Molecular Weight: 420.458
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolic acid carboxybutoxy ether (MPAC) is a synthetic derivative of mycophenolic acid (MPA). [, , ] MPA is a naturally occurring antibiotic produced by various fungi, primarily species of Penicillium. [, , ] While MPA possesses immunosuppressive properties, MPAC is primarily recognized as an analytical standard in scientific research, particularly in the context of quantifying MPA and its metabolites. [, ] It serves as a crucial reference point for accurately measuring MPA levels in biological samples. []

Future Directions
  • Optimized Synthesis and Characterization: Developing efficient and scalable synthetic routes for MPAC is crucial for ensuring its widespread availability as an analytical standard. [] Comprehensive characterization of its physicochemical properties would further optimize its use in analytical methods.

Mycophenolic Acid (MPA)

Compound Description: MPA is an immunosuppressant drug primarily used to prevent organ rejection after transplantation. It functions by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for lymphocyte proliferation [, , ]. MPA exhibits potent immunosuppressive activity [].

Relevance: MPAC serves as an ideal internal standard for quantifying MPA and its metabolites in biological samples [, , , ] due to their structural similarities. Both compounds share the core structure of MPA, with MPAC possessing a carboxybutoxy ether modification, differentiating it from MPA for analytical purposes.

Mycophenolic Acid Glucuronide (MPAG)

Compound Description: MPAG, an inactive metabolite of MPA, forms in the liver through glucuronidation [, ]. This metabolic pathway significantly influences MPA's pharmacokinetics and pharmacodynamics.

Relevance: Similar to MPA, MPAC acts as an internal standard in analytical methods for measuring MPAG concentrations [, , ]. Both molecules share the core MPA structure, making MPAC a suitable internal standard for quantifying MPAG alongside MPA and AcMPAG.

Mycophenolic Acid Acyl Glucuronide (AcMPAG)

Compound Description: AcMPAG, another inactive metabolite of MPA, is formed through glucuronidation in the liver [, , ]. The formation and elimination of AcMPAG contribute to the overall pharmacokinetic profile of MPA.

Relevance: MPAC is used as an internal standard in quantifying AcMPAG levels in biological samples, along with MPA and MPAG [, , ]. This application stems from the structural similarities between MPAC and AcMPAG, both containing the core MPA structure. MPAC's unique modification distinguishes it during analysis.

Overview

Mycophenolic acid is a significant compound primarily known for its immunosuppressive properties, widely used in clinical settings to prevent organ rejection in transplant patients. It is derived from the fungus Penicillium brevicompactum and is the active ingredient in pharmaceuticals such as CellCept and Myfortic. The compound's biosynthesis involves complex enzymatic pathways, specifically polyketide synthases, which play a crucial role in its production.

Source and Classification

Mycophenolic acid originates from the fungus Penicillium brevicompactum, which contains a gene cluster responsible for its biosynthesis. This cluster includes several genes that encode enzymes involved in the polyketide synthesis pathway, with the polyketide synthase gene mpaC being pivotal for MPA production. Mycophenolic acid belongs to the class of compounds known as polyketides, which are characterized by their diverse structures and biological activities.

Synthesis Analysis

Methods

The biosynthesis of mycophenolic acid involves a series of enzymatic reactions catalyzed by polyketide synthases. The key steps include:

  1. Starter Unit Assembly: The process begins with the assembly of a non-reduced, methylated tetraketide.
  2. Polyketide Synthase Function: The enzyme MpaC contains multiple domains, including acyl carrier protein transacylase, β-ketoacylsynthase, acyltransferase, product template, and methyltransferase domains. Notably, no reductive steps occur during this process, indicating a unique mechanism among polyketide synthases .
  3. Gene Cluster Identification: The gene encoding mpaC resides within a 25-kb gene cluster identified through genomic studies of Penicillium brevicompactum. This cluster is essential for the production of mycophenolic acid and its related metabolites .
Molecular Structure Analysis

Structure and Data

The molecular structure of mycophenolic acid can be represented as follows:

  • Chemical Formula: C17_{17}H20_{20}O6_{6}
  • Molecular Weight: 316.34 g/mol
  • Structural Features: Mycophenolic acid features a phthalide moiety that is crucial for its biological activity. The compound exhibits multiple functional groups that contribute to its solubility and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Mycophenolic acid undergoes various chemical reactions that enhance its therapeutic efficacy:

  1. Inhibition of Enzymes: It acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in purine synthesis pathways. This inhibition leads to reduced lymphocyte proliferation, making it effective in immunosuppression .
  2. Metabolism: The compound is metabolized in the liver, where it undergoes glucuronidation, resulting in various metabolites that may also possess pharmacological activity.
Mechanism of Action

Process and Data

The mechanism of action of mycophenolic acid primarily involves:

  • Inhibition of Lymphocyte Proliferation: By inhibiting IMPDH, mycophenolic acid disrupts nucleotide synthesis required for lymphocyte proliferation, thereby suppressing immune responses.
  • Impact on Pathways: The compound affects multiple signaling pathways involved in immune cell activation and proliferation, contributing to its effectiveness in preventing organ rejection .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; poorly soluble in water.
  • Melting Point: Approximately 120 °C.

Chemical Properties

  • pKa Values: Mycophenolic acid has pKa values indicating its acidic nature, influencing its solubility and absorption characteristics.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
Applications

Mycophenolic acid is primarily used in clinical settings for:

  • Immunosuppression: It is widely prescribed to prevent organ rejection in kidney transplants and other solid organ transplants.
  • Autoimmune Diseases: Research is ongoing into its potential applications in treating autoimmune diseases due to its ability to modulate immune responses.
  • Cancer Therapy: Emerging studies suggest that mycophenolic acid may have roles in cancer treatment by targeting specific pathways involved in tumor growth.
Introduction

Definition and Contextualization of MPAC

Metal Protein-Attenuating Compounds (MPACs) are a specialized class of organometallic or coordination compounds designed to selectively modulate metal-protein interactions. Unlike conventional organometallics characterized by direct metal-carbon bonds (e.g., ferrocene) [1], MPACs function primarily as chelation agents that disrupt pathological metal-ion coordination in biological or environmental systems. Their significance spans two distinct domains:

  • Therapeutic MPACs: Target neurodegenerative diseases by intercepting aberrant metal-protein interactions. For example, PBT2—a second-generation MPAC—attenuates zinc and copper interactions with amyloid-β peptides in Alzheimer’s disease, reducing peptide aggregation and neurotoxicity [4].
  • Environmental MPACs: Refer to Magnetic Powdered Activated Carbon composites (e.g., Fe$3$O$4$-activated carbon). These adsorbents leverage magnetic properties for efficient pollutant sequestration in wastewater treatment, with iron oxide content (33–67 wt%) enabling magnetic separation [2].

Table 1: Key Characteristics of MPAC Domains

DomainPrimary CompositionCore FunctionExample Application
TherapeuticCu/Zn-chelating ligandsDisrupt metal-amyloid bindingAlzheimer’s therapy (PBT2)
EnvironmentalActivated carbon + Fe$3$O$4$Adsorb organic pollutants via magnetic separationPapermaking wastewater treatment

Historical Evolution and Institutional Frameworks

The conceptualization of MPACs emerged from parallel advancements in organometallic chemistry and environmental engineering:

  • Pharmaceutical Development (2000s): Prana Biotechnology pioneered therapeutic MPACs, culminating in PBT2’s Phase IIa clinical trials for Alzheimer’s disease (2006–2007). Funding initiatives (e.g., US$6M grants) underscored institutional confidence in MPAC mechanisms [4]. This built upon foundational organometallic research, including metal carbonyl catalysts (e.g., tetracarbonylnickel) used industrially since the 20th century [1].
  • Environmental Innovation (2010s): Concurrently, materials science advanced magnetic activated carbon (MAC) composites. In 2019, studies demonstrated MPACs with 50–67% iron oxide achieved >80% chemical oxygen demand (COD) removal in biologically treated papermill wastewater, fulfilling China’s stringent emission standards [2]. Institutional frameworks like China’s National Science and Technology Major Projects (2017ZX07206-002-03) accelerated this research [2].

Academic Relevance and Research Gaps

MPACs address critical interdisciplinary challenges but face unresolved questions:

  • Therapeutic Promise: PBT2’s efficacy in Alzheimer’s models highlights MPACs’ potential as disease-modifying agents, distinct from symptomatic treatments [4]. However, mechanistic details of metal redistribution in vivo remain incompletely characterized.
  • Environmental Efficacy: MPACs achieve 60–90% removal of lignin derivatives and organic pollutants via synergistic adsorption and magnetic recovery [2]. Yet, pore-blocking by iron oxides reduces surface area by 15–30%, necessitating nano-engineering optimizations [2].
  • Key Research Gaps:
  • Biomarker Development: Absence of biomarkers for real-time monitoring of MPAC efficacy in neurological tissues.
  • Selective Adsorption: Limited understanding of MPAC affinity hierarchies in complex pollutant mixtures (e.g., coexisting phenols and antibiotics) [2].
  • Material Longevity: Iron leaching during regeneration cycles compromises environmental MPAC reusability [2].

Table 2: Current Research Focus on MPACs (2020–2025)

Research AreaProgressUnmet Needs
Neurotherapeutic MechanismsPBT2 shown to reduce amyloid-β toxicity in vitroIn vivo metal redistribution kinetics
Adsorption Capacity50%-MPAC: 210 mg/g COD removal in wastewaterSelective adsorption in multi-pollutant systems
Material Stability5-cycle reuse with <15% efficiency dropLeaching prevention during regeneration

Properties

CAS Number

931407-27-1

Product Name

MPAC

IUPAC Name

(E)-6-[4-(4-carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid

Molecular Formula

C22H28O8

Molecular Weight

420.458

InChI

InChI=1S/C22H28O8/c1-13(8-10-18(25)26)7-9-15-20(28-3)14(2)16-12-30-22(27)19(16)21(15)29-11-5-4-6-17(23)24/h7H,4-6,8-12H2,1-3H3,(H,23,24)(H,25,26)/b13-7+

InChI Key

PFECETFRFNZFKJ-NTUHNPAUSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCCCCC(=O)O

Synonyms

(4E)-6-[4-(4-Carboxybutoxy)-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid; MPAC;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.